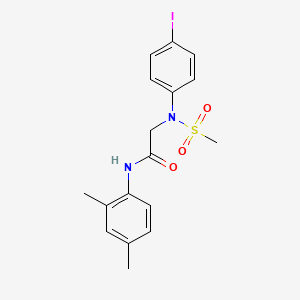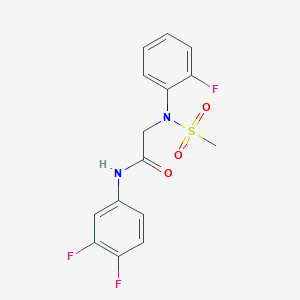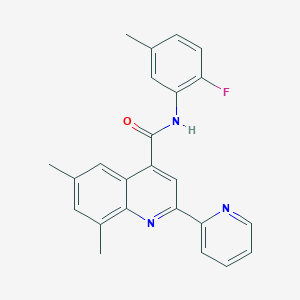
N~1~-(2,4-dimethylphenyl)-N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide
Vue d'ensemble
Description
N~1~-(2,4-dimethylphenyl)-N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide, also known as L-703,606, is a potent and selective non-peptide antagonist of the neurokinin-1 receptor (NK1R). NK1R is a G protein-coupled receptor that is widely distributed in the central and peripheral nervous systems and plays a key role in the regulation of pain, inflammation, and stress responses. L-703,606 has been extensively studied for its potential therapeutic applications in the treatment of various disorders, including anxiety, depression, substance abuse, and cancer.
Mécanisme D'action
N~1~-(2,4-dimethylphenyl)-N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide acts as a potent and selective antagonist of NK1R, which is involved in the regulation of pain, inflammation, and stress responses. By blocking the activation of NK1R, this compound inhibits the release of various neurotransmitters and neuropeptides, including substance P, which are involved in the modulation of pain, anxiety, and depression. This compound also inhibits the activation of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of stress responses.
Biochemical and physiological effects:
This compound has been shown to have a wide range of biochemical and physiological effects, including the inhibition of pain, anxiety, and depression, the reduction of drug-seeking behavior, and the inhibition of cancer cell growth and metastasis. This compound has also been shown to modulate the activity of various neurotransmitter systems, including the dopaminergic, serotonergic, and noradrenergic systems, which are involved in the regulation of mood, motivation, and reward.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N~1~-(2,4-dimethylphenyl)-N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide in lab experiments include its high potency and selectivity for NK1R, its well-characterized mechanism of action, and its potential therapeutic applications in various fields of medicine. The limitations of using this compound in lab experiments include its limited solubility in aqueous solutions, its potential toxicity at high concentrations, and its potential interactions with other drugs and chemicals.
Orientations Futures
There are several future directions for the research and development of N~1~-(2,4-dimethylphenyl)-N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide. One direction is to optimize the synthesis of this compound for large-scale production and to develop new formulations and delivery methods for clinical use. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound in humans and to evaluate its safety and efficacy in clinical trials. A third direction is to explore the potential therapeutic applications of this compound in various fields of medicine, including psychiatry, addiction, and oncology. Finally, further research is needed to elucidate the molecular and cellular mechanisms underlying the effects of this compound and to identify new targets for drug development.
Applications De Recherche Scientifique
N~1~-(2,4-dimethylphenyl)-N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide has been extensively studied for its potential therapeutic applications in various fields of medicine. In the field of psychiatry, this compound has been shown to have anxiolytic and antidepressant effects in preclinical studies, suggesting its potential use in the treatment of anxiety and depression. In the field of addiction, this compound has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting its potential use in the treatment of substance abuse. In the field of oncology, this compound has been shown to inhibit the growth and metastasis of various types of cancer cells, suggesting its potential use in cancer therapy.
Propriétés
IUPAC Name |
N-(2,4-dimethylphenyl)-2-(4-iodo-N-methylsulfonylanilino)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19IN2O3S/c1-12-4-9-16(13(2)10-12)19-17(21)11-20(24(3,22)23)15-7-5-14(18)6-8-15/h4-10H,11H2,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBDRDPOOBQFTSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN(C2=CC=C(C=C2)I)S(=O)(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19IN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(4-methyl-1-piperidinyl)sulfonyl]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4745832.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-({5-[(2,6-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4745847.png)
![{[5-(2,4-dichlorophenyl)-2-furyl]methyl}(pyridin-3-ylmethyl)amine hydrochloride](/img/structure/B4745852.png)

![4-butyl-6-chloro-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one](/img/structure/B4745880.png)
![3-{5-[1-(4-chlorophenyl)cyclobutyl]-1,3,4-oxadiazol-2-yl}-N-(1-cyclopropylethyl)propanamide](/img/structure/B4745886.png)
![ethyl (2-amino-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)acetate](/img/structure/B4745892.png)
![3-(4-chlorophenyl)-2-(methoxymethyl)-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4745896.png)

![N-benzyl-N-methyl-3-({[2-(3-pyridinyloxy)ethyl]amino}methyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B4745908.png)

![N-[4-(2,3-dihydro-1H-indol-1-ylcarbonyl)phenyl]-N-methylethanesulfonamide](/img/structure/B4745928.png)

